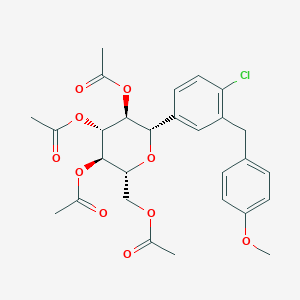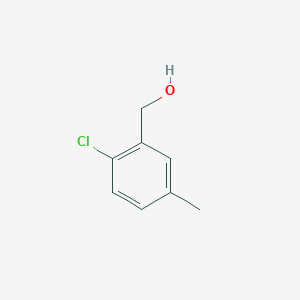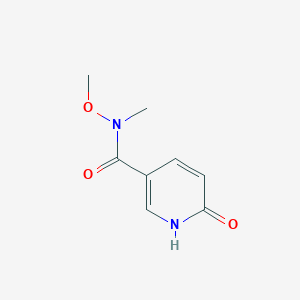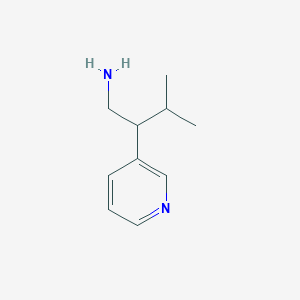![molecular formula C11H13N5O B1429656 N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide CAS No. 108921-95-5](/img/structure/B1429656.png)
N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Descripción general
Descripción
N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide:
Mecanismo De Acción
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various enzymes and receptors in the body, potentially leading to a wide range of biological effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide. Other 1,2,4-triazole derivatives have been found to interact with various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis .
Result of Action
Other 1,2,4-triazole derivatives have been shown to have various effects, such as anti-inflammatory, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. For this compound, it’s known that it should be stored under inert gas at 2–8 °C .
Análisis Bioquímico
Biochemical Properties
N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in this compound is known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily mediated through hydrogen bonding and dipole interactions, which stabilize the compound within the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and dipole interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound inhibits lysine-specific demethylase 1 by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in altered glucose metabolism within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, this compound can be transported into the cell via amino acid transporters, where it accumulates in the cytoplasm and exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves the following steps:
Preparation of 5-Amino-1,2,4-triazole-3-carboxylic acid: This can be achieved by reacting hydrazine with formic acid under controlled conditions.
Conversion to 5-Amino-1,2,4-triazol-3-yl ethylamine: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as thionyl chloride and ethylamine.
Benzoylation: The resulting amine is then reacted with benzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide is used as a building block in the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound for the development of new drugs.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, such as cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Comparación Con Compuestos Similares
N-[2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl]benzamide
N-[2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)propyl]benzamide
Uniqueness: N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide stands out due to its specific structural features, such as the ethyl chain length and the presence of the amino group on the triazole ring. These features contribute to its unique reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-11-14-9(15-16-11)6-7-13-10(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H3,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVIGDIBYGJAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid](/img/structure/B1429573.png)
![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)


![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)




![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)
![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)

